Cas no 138774-94-4 (Fmoc-D-2-Nal-OH)

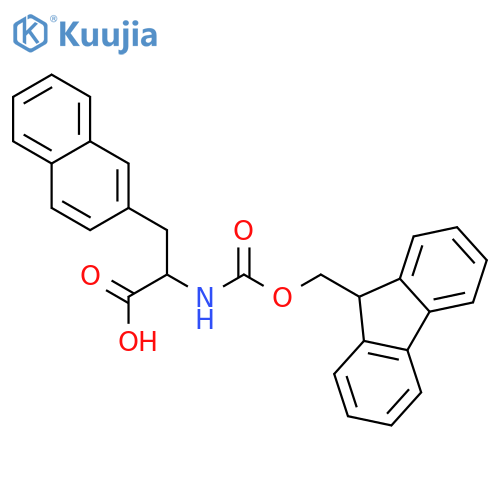

Fmoc-D-2-Nal-OH structure

商品名:Fmoc-D-2-Nal-OH

CAS番号:138774-94-4

MF:C28H23NO4

メガワット:437.486527681351

MDL:MFCD00077044

CID:64558

PubChem ID:57650968

Fmoc-D-2-Nal-OH 化学的及び物理的性質

名前と識別子

-

- (R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(naphthalen-2-yl)propanoic acid

- Fmoc-D-2-Naphthylalanine

- Fmoc-D-2-Nal-OH

- N-(9-Fluorenylmethoxycarbonyl)-2-naphthyl-D-alanine

- N-ALPHA-9-Fluorenylmethoxycarbonyl-3-(2-naphthyl)-L-alanine

- Fmoc-D-3-(2-Naphthyl)alanine

- N-Fmoc-3-(2-naphthyl)-D-alanine

- Fmoc-3-(2-Naphthyl)-D-alanine

- Fmoc-beta-(2-naphthyl)-D-alanine

- (2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-naphthalen-2-ylpropanoic acid

- (S)-N-FMOC-2-Naphthylalanine

- Fmoc-D-3-(2-naphthyl)-alanine

- PubChem11948

- KSC491O9F

- BDBM123738

- HY-W010894

- Fmoc-D-2-Nal-OH, >=98.0% (HPLC)

- N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-3-(2-naphthyl)-D-alanine

- 2-Naphthalenepropanoic acid, alpha-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]-, (R)-

- CS-W011610

- A807433

- (2R)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-(naphthalen-2-yl)propanoic acid

- F12304

- (R)-N-FMOC-2-NAPHTHYLALANINE;

- MFCD00077044

- KP6G2WBA2G

- AC-9937

- GS-0026

- 138774-94-4

- 2-Naphthalenepropanoic acid, alpha-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]-, (alphaR)-

- AM83705

- DCSD 002847 (2)

- AKOS015896039

- (r)-2-(((9h-fluoren-9-yl)methoxy)carbonylamino)-3-(naphthalen-2-yl)propanoic acid

- AKOS008901340

- M03149

- J-300433

- SCHEMBL3736523

- EN300-3442138

- FMOC-D-ALA(2-NAPH)-OH

- MFCD00144886

- 2-(9H-fluoren-9-ylmethoxycarbonylamino)-2-(1-naphthyl)propanoic acid;Fmoc-D-2-Nal-OH

- (alphaR)-alpha-[[(9H-Fluoren-9-ylmethoxy)carbonyl]amino]-2-naphthalenepropanoic acid

- (R)-a-[[(9H-Fluoren-9-ylmethoxy)carbonyl]amino]-2-naphthalenepropanoic Acid

- (2R)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-3-(naphthalen-2-yl)propanoic acid

-

- MDL: MFCD00077044

- インチ: 1S/C28H23NO4/c30-27(31)26(16-18-13-14-19-7-1-2-8-20(19)15-18)29-28(32)33-17-25-23-11-5-3-9-21(23)22-10-4-6-12-24(22)25/h1-15,25-26H,16-17H2,(H,29,32)(H,30,31)/t26-/m1/s1

- InChIKey: JYUTZJVERLGMQZ-AREMUKBSSA-N

- ほほえんだ: O(C(N([H])[C@@]([H])(C(=O)O[H])C([H])([H])C1C([H])=C([H])C2=C([H])C([H])=C([H])C([H])=C2C=1[H])=O)C([H])([H])C1([H])C2=C([H])C([H])=C([H])C([H])=C2C2=C([H])C([H])=C([H])C([H])=C12

計算された属性

- せいみつぶんしりょう: 437.162708g/mol

- ひょうめんでんか: 0

- XLogP3: 5.9

- 水素結合ドナー数: 2

- 水素結合受容体数: 4

- 回転可能化学結合数: 7

- どういたいしつりょう: 437.162708g/mol

- 単一同位体質量: 437.162708g/mol

- 水素結合トポロジー分子極性表面積: 75.6Ų

- 重原子数: 33

- 複雑さ: 673

- 同位体原子数: 0

- 原子立体中心数の決定: 1

- 未定義の原子立体中心の数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 共有結合ユニット数: 1

- 互変異性体の数: 2

- ひょうめんでんか: -1

じっけんとくせい

- 色と性状: はくしょくふんまつ

- 密度みつど: 1.2227 (rough estimate)

- ゆうかいてん: 155 ºC

- ふってん: 690.7°C at 760 mmHg

- フラッシュポイント: 371.6±30.1 °C

- 屈折率: 1.6290 (estimate)

- すいようせい: Slightly soluble in water.

- PSA: 75.63000

- LogP: 6.06920

- ようかいせい: 未確定

Fmoc-D-2-Nal-OH セキュリティ情報

- シグナルワード:warning

- 危害声明: H302-H315-H319-H335

- 警告文: P 264治療後徹底洗浄+p 280防護手袋着用/防護服着用/防護眼帯着用/防護マスク着用+p 305目の中+p 351水で数分丁寧に洗い流す+p 338コンタクトレンズを外し(あれば)操作しやすく、洗い流し続ける+p 337目の刺激が持続する場合+p 313医療アドバイス/看護を求める

- 危険物輸送番号:NONH for all modes of transport

- WGKドイツ:3

- セキュリティの説明: S24/25-S22

-

危険物標識:

- セキュリティ用語:S22;S24/25

- ちょぞうじょうけん:2-8°C

- 危険レベル:IRRITANT

Fmoc-D-2-Nal-OH 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| eNovation Chemicals LLC | D386841-10g |

Fmoc-3-(2-Naphthyl)-D-alanine |

138774-94-4 | 98% | 10g |

$210 | 2024-05-24 | |

| MedChemExpress | HY-W010894-1g |

Fmoc-D-2-Nal-OH |

138774-94-4 | ≥95.0% | 1g |

¥616 | 2023-08-31 | |

| A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI | H51974-5g |

N-Fmoc-3-(2-naphthyl)-D-alanine, 95% |

138774-94-4 | 95% | 5g |

¥6809.00 | 2023-02-26 | |

| Apollo Scientific | OR14601-5g |

3-Naphth-2-yl-D-alanine, N-FMOC protected |

138774-94-4 | 98+% | 5g |

£21.00 | 2025-03-21 | |

| eNovation Chemicals LLC | D386841-25g |

Fmoc-3-(2-Naphthyl)-D-alanine |

138774-94-4 | 98% | 25g |

$310 | 2024-05-24 | |

| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | F117031-1g |

Fmoc-D-2-Nal-OH |

138774-94-4 | 98% | 1g |

¥95.90 | 2023-09-03 | |

| ChemScence | CS-W011610-10g |

Fmoc-D-2-Nal-OH |

138774-94-4 | 98.82% | 10g |

$113.0 | 2022-04-27 | |

| Ambeed | A120226-10g |

Fmoc-D-2-Nal-OH |

138774-94-4 | 97% | 10g |

$45.0 | 2025-02-28 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBYL033-5G |

(2R)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-(naphthalen-2-yl)propanoic acid |

138774-94-4 | 97% | 5g |

¥ 422.00 | 2023-04-06 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1020863-10g |

Fmoc-D-2-Nal-OH |

138774-94-4 | 98% | 10g |

¥453.00 | 2023-11-21 |

Fmoc-D-2-Nal-OH 関連文献

-

Viktor Barát,Taejun Eom,Anzar Khan,Mihaiela C. Stuparu Polym. Chem., 2021,12, 5209-5216

-

2. Boronic acid liposomes for cellular delivery and content release driven by carbohydrate binding†‡Xiaoyu Zhang,Daiane S. Alves,Jinchao Lou,Shelby D. Hill,Francisco N. Barrera,Michael D. Best Chem. Commun., 2018,54, 6169-6172

-

Iqbal Ahmad,Mohammad Hassan Baig,Mohammad Shavez Khan,Mohd Shahnawaz Khan,Iftekhar Hassan,Nasser Abdulatif Al-Shabib RSC Adv., 2016,6, 27952-27962

-

Tianyu Zhu,Chen Chen,Sisi Wang,Yi Zhang,Dongrong Zhu,Lingnan Li,Jianguang Luo,Lingyi Kong Chem. Commun., 2019,55, 8231-8234

-

Th. A. Steriotis,K. L. Stefanopoulos,U. Keiderling,A. De Stefanis,A. A. G. Tomlinson Chem. Commun., 2002, 2396-2397

推奨される供給者

Amadis Chemical Company Limited

(CAS:138774-94-4)Fmoc-D-2-Nal-OH

清らかである:99%

はかる:100g

価格 ($):402.0